5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C9H8F3N |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H8F3N/c10-5-3-4-1-2-6(13)7(4)9(12)8(5)11/h3,6H,1-2,13H2 |
InChI Key |
AGLRNHNWBVPFHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C1N)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of an indene precursor. One common method includes the reaction of 5,6,7-trifluoroindene with ammonia under controlled conditions to introduce the amine group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups such as hydroxyl or alkyl groups.
Scientific Research Applications
5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound that has applications in scientific research, particularly in the development of novel therapeutics. The following points summarize the applications of related compounds and highlight the potential uses of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine:
Scientific Research Applications
- Androgen Receptor Antagonist Development VPC-13789, a related compound containing a trifluoromethyl group, is being studied for its potential as a treatment for castration-resistant prostate cancer (CRPC). It functions as a potent, selective, and orally bioavailable antiandrogen with a distinct mode of action . VPC-13789 suppresses AR-mediated transcription, chromatin binding, and recruitment of coregulatory proteins. It selectively reduces the growth of both androgen-dependent and enzalutamide-resistant PCa cell lines . An orally bioavailable prodrug form has demonstrated efficacy in reducing PSA production and tumor volume in animal models of CRPC without observed toxicity .
- Building Blocks for Drug Synthesis Aminoindane derivatives, which share a similar structure to 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine, are used in pharmaceutical research . These derivatives can be modified and incorporated into more complex molecules with potential therapeutic applications .
- ** изучения Trifluoromethyl Group-Containing Drugs** The trifluoromethyl (CF3) group is a common component in many FDA-approved drugs . Introduction of fluorine or trifluoromethyl groups into molecules can modify their biological activity and improve pharmacological properties . For example, Dutasteride, a drug containing a trifluoromethyl group, is synthesized using a process involving multiple chemical reactions .
Mechanism of Action
The mechanism of action of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine with key analogs, focusing on structural features, biological activities, and metabolic profiles.
Structural and Electronic Properties
Metabolic Stability
- Chlorine substituents contribute to distinct isotopic patterns, aiding metabolite identification .
- Fluorinated Derivatives: Fluorine’s resistance to oxidative metabolism likely extends the half-life of 5,6,7-trifluoro derivatives compared to non-fluorinated analogs. This property is critical for CNS drugs requiring sustained action .
Biological Activity
5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
The synthesis of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of an indene precursor. A common method includes the reaction of 5,6,7-trifluoroindene with ammonia under controlled conditions to introduce the amine group. This reaction is usually performed in the presence of a catalyst and under an inert atmosphere to minimize side reactions.
Chemical Structure
| Property | Detail |
|---|---|
| Molecular Formula | C9H8F3N |
| Molecular Weight | 187.16 g/mol |
| IUPAC Name | 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine |
| InChI | InChI=1S/C9H8F3N/c10-5-3-4-1-2-6(13)7(4)9(12)8(5)11/h3,6H,1-2,13H2 |
| Canonical SMILES | C1CC2=CC(=C(C(=C2C1N)F)F)F |
The biological activity of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity towards these targets . This characteristic makes it a valuable candidate in drug design and development.
Anticancer Potential
Recent studies have indicated that compounds similar to 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine exhibit significant anticancer activity. For instance:
- In Vitro Studies : Various derivatives have been tested for their antiproliferative effects on cancer cell lines. Compounds derived from similar structures showed IC50 values as low as 0.04 µM against multiple cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression and other diseases. Its unique structure allows it to interact effectively with enzyme active sites .
Applications in Research
Medicinal Chemistry : 5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine serves as a building block for synthesizing pharmaceutical compounds aimed at treating neurological disorders and cancers.
Materials Science : The compound's electronic properties make it suitable for developing advanced materials such as organic semiconductors and photovoltaic cells.
Chemical Biology : It is utilized in studying enzyme mechanisms and probing biological pathways due to its ability to modify biological interactions at the molecular level.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of compounds related to 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amines using xenograft models. Results indicated a statistically significant tumor growth delay when administered at specific dosages compared to control groups .
Case Study 2: Enzyme Interaction
Research on enzyme inhibition revealed that derivatives of this compound demonstrated potent inhibitory effects on key enzymes linked to cancer metabolism. The binding affinity was significantly enhanced due to the trifluoromethyl group’s electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
